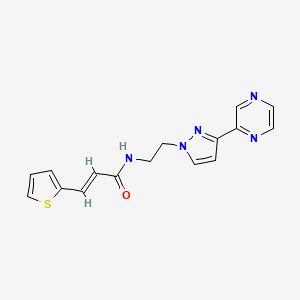

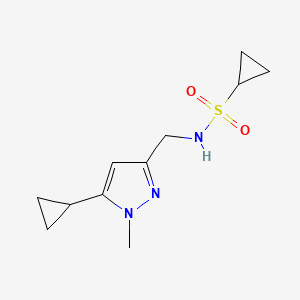

![molecular formula C19H13FN4O3S B2587626 (Z)-2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acétate de méthyle CAS No. 1173323-45-9](/img/structure/B2587626.png)

(Z)-2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acétate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .

Synthesis Analysis

Quinoxaline has been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . There have been several publications utilizing quinoxaline scaffolds for these purposes .Molecular Structure Analysis

The molecular structure of quinoxaline-based compounds can be modified by incorporating different substituents. For example, strong electron-withdrawing fluorine (F) and cyano (CN) substituents have been selectively incorporated into the quinoxaline unit of two-dimensional (2D) D–A-type polymers to investigate their effects on the photovoltaic properties of the polymers .Chemical Reactions Analysis

Quinoxaline-based compounds have been synthesized using various methods. For example, a research group from India has proposed a new, effective route for obtaining a broad range of biologically active N-substituted 6H-indolo[2,3-b]quinoxalines in up to 98% yields by Ru(II)-catalyzed tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline-based compounds can be influenced by the specific substituents they contain. For example, the incorporation of fluorine and alkyl amino side chains and the introduction of a positive charge at the 11-N position of the aromatic scaffold have been shown to improve the DNA binding ability of these compounds .Applications De Recherche Scientifique

Synthèse organique

La quinoxaline, un composant du composé, a fait l'objet de recherches approfondies en raison de son émergence comme une entité chimique importante . Elle présente une large gamme d'activités physicochimiques et biologiques . Le développement de nouvelles stratégies synthétiques et de nouvelles méthodologies pour décorer l'échafaudage de la quinoxaline avec des groupes fonctionnels appropriés a été observé .

Conception de molécules bioactives

Les échafaudages de quinoxaline ont été utilisés pour la conception et le développement de nombreuses molécules bioactives . Ces molécules ont des applications potentielles dans les produits pharmaceutiques et la médecine.

Synthèse des colorants

Des composés à base de quinoxaline ont été utilisés dans la synthèse de colorants . Ces colorants peuvent être utilisés dans diverses industries, notamment les textiles, les plastiques et l'alimentation.

Matériaux fluorescents

Des dérivés de la quinoxaline ont été utilisés dans le développement de matériaux fluorescents . Ces matériaux ont des applications dans l'imagerie biologique, les capteurs et les dispositifs optoélectroniques.

Matériaux électroluminescents

Des composés à base de quinoxaline ont été utilisés dans la création de matériaux électroluminescents . Ces matériaux sont utilisés dans la production de diodes électroluminescentes (DEL) et d'autres dispositifs électroniques.

Applications aux cellules solaires

Des dérivés de la quinoxaline ont été utilisés comme sensibilisateurs organiques pour les applications aux cellules solaires . Ils peuvent aider à améliorer l'efficacité des cellules solaires.

Produits agrochimiques et pharmaceutiques

Les dérivés de l'acide benzoïque substitués par du fluor et du chlore, qui sont structurellement similaires au composé en question, ont montré qu'ils présentaient des applications pratiques pertinentes, à savoir comme précurseurs de produits agrochimiques et pharmaceutiques .

Additifs alimentaires et colorants

Des dérivés de l'acide benzoïque substitués par du fluor et du chlore ont également été utilisés comme additifs alimentaires et colorants .

Mécanisme D'action

Orientations Futures

The future development of quinoxaline-based compounds is likely to involve the exploration of new synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This will no doubt be helpful for researchers who are anticipating a comprehensive overview on quinoxaline as well as benefitting researchers for future development .

Propriétés

IUPAC Name |

methyl 2-[6-fluoro-2-(quinoxaline-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O3S/c1-27-17(25)10-24-15-7-6-11(20)8-16(15)28-19(24)23-18(26)14-9-21-12-4-2-3-5-13(12)22-14/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQCAHFLDAUXMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

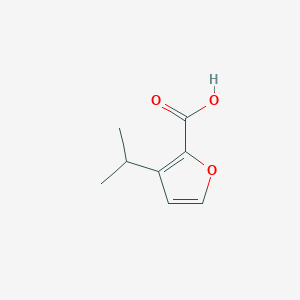

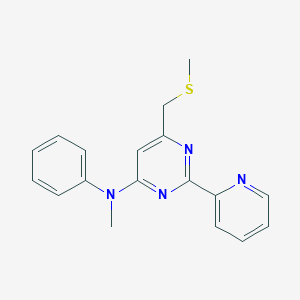

![(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2587554.png)

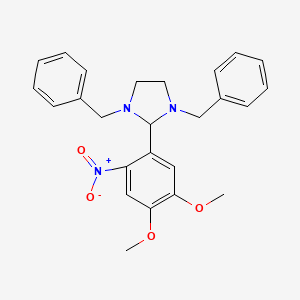

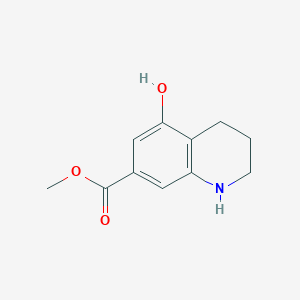

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2587555.png)

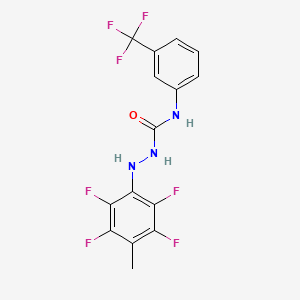

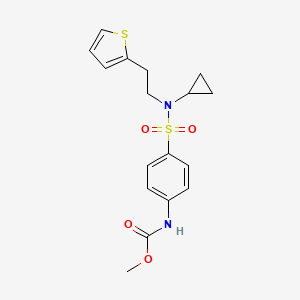

![6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2587557.png)

![2-methyl-3-({4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B2587558.png)

![6-Chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]pyridine-3-sulfonamide](/img/structure/B2587564.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2587565.png)